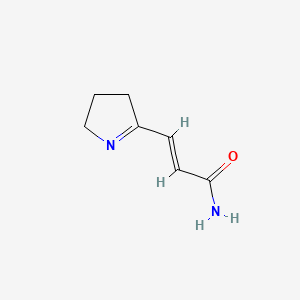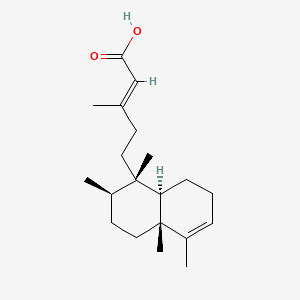
Kolavenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kolavenic acid is a natural product found in Polyalthia simiarum, Aristolochia labiata, and other organisms with data available.
Applications De Recherche Scientifique
Antifungal Properties Kolavenic acid exhibits antifungal capabilities. Research shows that this compound and its derivative, 2-oxo-kolavenic acid, demonstrate moderate growth inhibition in fungi like Phomopsis viticola and Botrytis cinerea (Salah et al., 2003).
Hypotensive Activity A study focusing on the root bark of Polyalthia longifolia indicated that this compound can significantly reduce blood pressure. It showed a 22% fall in mean arterial blood pressure at a certain dosage (Saleem et al., 2005).
Cytotoxic Effects this compound has been identified as having cytotoxic effects. It has shown activity in bioassays against human tumor cell lines, suggesting potential applications in cancer research (Zhao et al., 1991).
Interaction with Human Serum Albumin Research indicates that this compound can bind to human serum albumin, altering its structure. This interaction is significant for understanding how this compound might be transported and stored in the human body (Wenying et al., 2014).
Cytotoxic Clerodanes Isolation this compound was isolated as a cytotoxic component from Polyalthia longifolia, exhibiting significant activity against various cancer cell lines. This highlights its potential in cancer therapy research (Shamshad et al., 2022).
Chemical Correlation Studies this compound, along with other compounds, was isolated from the root of Solidago altissima, aiding in the study of chemical relationships and configurations of these substances (Kusumoto et al., 1969).
Antimicrobial Alkaloids this compound was identified as an active antibacterial principle in the roots of Polyalthia longifolia, emphasizing its antimicrobial potential (Faizi et al., 2003).
Propriétés
Numéro CAS |
25436-90-2 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H32O2/c1-14(13-18(21)22)9-11-19(4)16(3)10-12-20(5)15(2)7-6-8-17(19)20/h7,13,16-17H,6,8-12H2,1-5H3,(H,21,22)/b14-13+/t16-,17-,19+,20+/m1/s1 |
Clé InChI |
NLVMTSRTOGOFQD-MWRQYBNOSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C)CCC=C2C)C |
SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C |
Synonymes |
kolavenic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide](/img/structure/B1230833.png)
![4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)
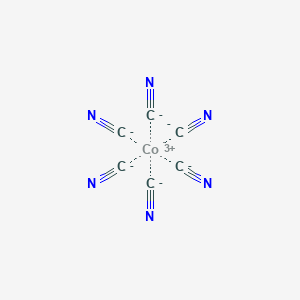

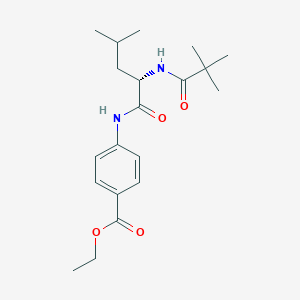
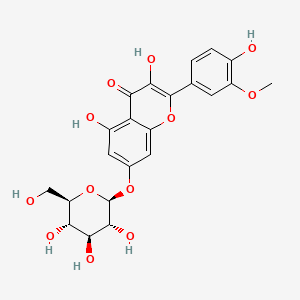
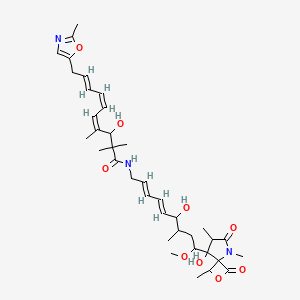
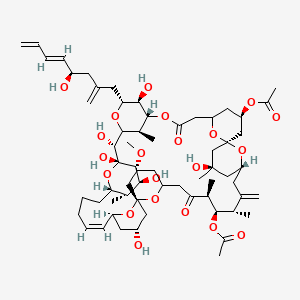
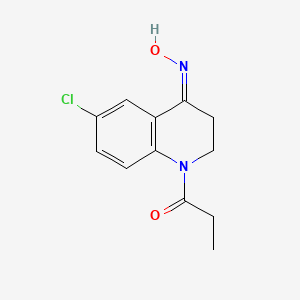
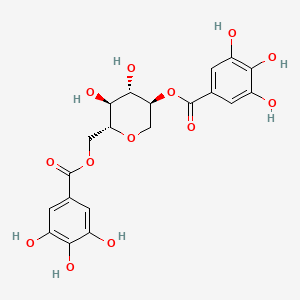
![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)
